Product packaging for 2-(Ethylthio)quinolin-3-amine(Cat. No.:)

2-(Ethylthio)quinolin-3-amine

Cat. No.: B8549288
M. Wt: 204.29 g/mol
InChI Key: XVXCLDUCHQOYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Ethylthio)quinolin-3-amine is a synthetic organic compound belonging to the quinoline family, characterized by an amine group at the 3-position and an ethylthio ether at the 2-position of the quinoline ring system . Quinoline is a privileged scaffold in medicinal chemistry and drug discovery, serving as a fundamental building block for compounds with significant therapeutic potential . Its core structure consists of a benzene ring fused to a pyridine ring, providing a versatile platform for chemical modification and biological interaction . Researchers are interested in quinoline derivatives like this compound for their wide range of reported biological activities. These activities often include antimalarial, anticancer, antibacterial, and antifungal properties, making them valuable templates for developing new pharmacological agents . The specific substitution pattern on this compound suggests potential for exploration in these and other research areas, such as enzyme inhibition or as an intermediate in the synthesis of more complex molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B8549288 2-(Ethylthio)quinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-ethylsulfanylquinolin-3-amine

InChI

InChI=1S/C11H12N2S/c1-2-14-11-9(12)7-8-5-3-4-6-10(8)13-11/h3-7H,2,12H2,1H3

InChI Key

XVXCLDUCHQOYCJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2C=C1N

Origin of Product

United States

Synthetic Methodologies for 2 Ethylthio Quinolin 3 Amine and Analogues

Foundational Synthetic Routes for Quinoline (B57606) Derivatives

The construction of the quinoline core is a well-established field in organic chemistry, with both classical and modern methods offering access to a diverse array of substituted quinolines.

Classical Cyclization Reactions and Their Modern Adaptations

Several named reactions have become the cornerstones of quinoline synthesis, each with its own set of advantages and limitations. pharmaguideline.com Modern adaptations often focus on improving reaction conditions, expanding substrate scope, and increasing yields.

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.com The in situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. pharmaguideline.com This method is particularly useful for the synthesis of polysubstituted quinolines.

Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone to form a Schiff base, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline.

Modern adaptations to these classical methods often employ microwave irradiation to reduce reaction times and improve yields. The use of solid-supported reagents and catalysts also facilitates easier product purification.

Multi-Component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.de MCRs are highly atom-economical and offer a convergent approach to quinoline synthesis. Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. thieme-connect.de These methodologies not only showcase high atom economy but also allow for the incorporation of significant structural diversity into the final products. thieme-connect.de

Direct and Indirect Synthesis of 2-(Ethylthio)quinolin-3-amine

The synthesis of this compound requires the specific placement of two different functional groups on the quinoline ring. This can be achieved through a stepwise approach, often involving the formation of a key precursor followed by functional group transformations.

Preparation of 2-(Alkylthio)quinoline-3-carbonitriles as Precursors

One of the most viable routes to this compound involves the use of 2-(alkylthio)quinoline-3-carbonitriles as key intermediates. The nitrile group at the C-3 position can be subsequently reduced to an amine.

The synthesis of these precursors can be approached in a few ways. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C-2 position of a quinoline-3-carbonitrile with an appropriate thiol. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be reacted with an alkylthiolate to yield the desired 2-(alkylthio)quinoline-3-carbonitrile.

Another potential route is through a Gewald-type reaction. The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.org While this reaction typically forms thiophenes, modifications and related cyclization strategies could potentially be adapted for the synthesis of quinoline systems.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is another classical method that can be used to form a cyclic enamine, which could be a precursor to a substituted quinolin-3-amine. wikipedia.orgchem-station.comlscollege.ac.inyoutube.com

A plausible synthetic sequence is outlined below:

StepReactionReactantsProduct
1Vilsmeier-Haack ReactionSubstituted Acetanilide, POCl₃, DMF2-Chloro-3-formylquinoline
2Conversion to Nitrile2-Chloro-3-formylquinoline, Hydroxylamine, Dehydrating agent2-Chloroquinoline-3-carbonitrile
3Thioetherification2-Chloroquinoline-3-carbonitrile, Ethanethiol (B150549), Base2-(Ethylthio)quinoline-3-carbonitrile

Strategies for Amine Group Introduction at the C-3 Position

With the 2-(ethylthio)quinoline-3-carbonitrile in hand, the next critical step is the introduction of the amine group at the C-3 position. The most direct method is the reduction of the nitrile group.

Reduction of the Nitrile Group:

The selective reduction of a nitrile to a primary amine is a common transformation in organic synthesis. thieme-connect.de However, the presence of a thioether group requires careful selection of the reducing agent to avoid undesired side reactions, such as desulfurization.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method often uses catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial to ensure the chemoselective reduction of the nitrile without affecting the thioether. researchgate.net

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are powerful reducing agents capable of converting nitriles to amines. Careful control of the reaction temperature and stoichiometry is necessary to maintain the integrity of the thioether.

The following table summarizes potential reduction methods:

Reducing AgentConditionsSelectivity
H₂/Raney NiVaries (pressure, temp.)Good, but risk of desulfurization
H₂/Pd-CVaries (pressure, temp.)Generally good for nitriles
LiAlH₄Anhydrous ether or THFHighly reactive, may affect thioether
NaBH₄/CoCl₂MethanolA milder alternative to LiAlH₄

Methods for Thioether Incorporation at the C-2 Position

The introduction of the thioether group at the C-2 position of the quinoline ring is a key step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The reactivity of the C-2 position of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing effect of the nitrogen atom in the ring. A good leaving group, such as a halogen (e.g., chlorine), is typically required at the C-2 position. nih.govrsc.org

The general reaction involves the treatment of a 2-haloquinoline with an appropriate thiol, in this case, ethanethiol, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the quinoline ring.

A relevant example from the literature is the synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde from 2-chloroquinoline-3-carboxaldehyde and 2-naphthalenethiol (B184263) in the presence of potassium carbonate. researchgate.netmdpi.com This demonstrates the feasibility of this approach for introducing a thioether group at the C-2 position of a quinoline ring that is also substituted at the C-3 position.

The reaction can be summarized as follows:

SubstrateNucleophileBaseSolventProduct
2-Chloroquinoline derivativeEthanethiolK₂CO₃, NaH, etc.DMF, DMSO, etc.2-(Ethylthio)quinoline derivative

Catalytic Approaches in Synthesis

Catalysis provides powerful tools for the formation of the quinoline core and the introduction of its substituents. Both transition metal-catalyzed reactions and metal-free alternatives have been developed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition metals, particularly palladium, copper, and platinum, are widely used to catalyze key bond-forming reactions in quinoline synthesis, such as C-N (amination) and C-S (thioetherification) cross-coupling, as well as cyclization and annulation cascades.

Palladium catalysis is a versatile tool for constructing quinoline and quinolone scaffolds. nih.gov These methods often involve tandem or cascade reactions that efficiently build the heterocyclic core in a single step from readily available starting materials. acs.orgresearchgate.net Palladium-catalyzed reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nih.gov

One prominent strategy involves the intramolecular C–H alkenylation, a type of dehydrogenative coupling, to form the quinoline ring. mdpi.com For instance, quinolines can be selectively synthesized from N-aryl enamines via a 6-exo-trig cyclization, followed by isomerization and aromatization. mdpi.com Another powerful approach is the palladium-catalyzed aerobic oxidative annulation of anilines with allylic compounds, which generates the quinoline core through the formation of a π-allylpalladium intermediate. mdpi.com Zhao and colleagues developed a redox-neutral palladium-catalyzed synthesis of quinolines from anilines and aryl allyl alcohols, which proceeds without the need for additional acids or bases. mdpi.com

Palladium is also crucial for introducing the amino group onto a pre-existing quinoline ring. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be applied to halo-quinolines. For example, the amination of various dichloroquinolines with sterically demanding amines has been studied, demonstrating that the regioselectivity and yield depend on the position of the chlorine atoms and the choice of phosphine (B1218219) ligand, with BINAP and DavePhos being effective. nih.gov

Below is a table summarizing representative palladium-catalyzed reactions for quinoline synthesis.

Starting MaterialsCatalyst/LigandKey TransformationProduct TypeRef.
o-haloaryl acetylenic ketones, primary aminesPd₂(dba)₃ / PPh₃Tandem AminationN-aryl-4-quinolones acs.orgresearchgate.net
2-iodoanilines, terminal/internal alkynes, COPd(OAc)₂ (ligand-free)Carbonylative Annulation3,4-substituted quinolin-2(1H)-ones nih.gov
1,3-Butadiynamides, primary/secondary aminesPalladium catalystCascade Reaction2-amino-4-alkenylquinolines mdpi.com
N-aryl enaminesPd(OAc)₂Intramolecular C-H Alkenylation4-substituted quinolines mdpi.com
Dichloroquinolines, adamantane-aminesPd₂(dba)₃ / BINAP or DavePhosC-N Cross-CouplingAmino-chloroquinolines nih.gov
o-aminocinnamonitriles, arylhydrazinesPalladium catalystDenitrogenative CascadeSubstituted quinolines researchgate.net

Copper catalysis offers an economical and effective alternative to palladium for the synthesis of quinoline derivatives, particularly for C-S and C-N bond formation. researchgate.net Ligand-free systems using inexpensive copper salts like CuI are known to effectively catalyze the coupling of aryl iodides with thiols to form thioethers under relatively mild conditions. uu.nl This methodology is foundational for introducing the ethylthio- group onto a quinoline scaffold.

A significant advance in this area is the copper-catalyzed three-component cascade cyclization to produce quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.govacs.org This method demonstrates excellent regioselectivity, where the sulfur atom plays a crucial role in stabilizing a key vinyl copper intermediate. researchgate.net

For the amination step, copper catalysts are highly effective, especially when starting with quinoline N-oxides. A direct C-H amination of quinoline N-oxides with aliphatic amines can be achieved using CuI under mild, ligand-free, and base-free conditions. acs.orgnih.gov This C-H activation strategy provides a direct pathway to 2-aminoquinolines. acs.org Other copper-catalyzed tandem reactions, such as those involving Knoevenagel condensation of ortho-bromobenzaldehydes followed by reductive amination and cyclization, also yield 2-aminoquinoline (B145021) derivatives. rsc.org

The following table presents examples of copper-catalyzed reactions relevant to the synthesis of functionalized quinolines.

Starting MaterialsCatalystKey TransformationProduct TypeRef.
Quinoline N-oxides, aliphatic aminesCuIDirect C-H Amination2-Aminoquinolines acs.org
o-bromobenzaldehyde, active methylene (B1212753) nitrilesCopper catalystTandem Knoevenagel/Amination/Cyclization2-Aminoquinolines rsc.org
Arylamines, terminal alkynesCu(OAc)₂·H₂ODomino Reaction2,4-disubstituted quinolines rsc.org
Diaryliodonium salts, alkynyl sulfides, nitrilesCuBrThree-component Cascade CyclizationQuinoline-4-thiols researchgate.net
Aryl iodides, thiophenolsCuIC-S Cross-CouplingDiaryl thioethers uu.nl

While less common than palladium or copper in quinoline synthesis, platinum complexes offer unique reactivity for C-S and C-N bond formation. Platinum catalysts are known to mediate the direct amination of allylic alcohols, forming water as the only byproduct, which highlights their potential in green chemistry applications. acs.org The choice of ligand, such as Xantphos or DPEphos, is critical for achieving high catalytic activity in these transformations. acs.org

Platinum complexes can also facilitate the synthesis of imino thioethers through the reaction of platinum-coordinated nitriles with thiols like ethanethiol. nih.gov This reaction demonstrates the ability of platinum to activate nitriles toward nucleophilic attack by sulfur compounds, a transformation relevant to the synthesis of complex quinoline structures. Furthermore, platinum complexes have been shown to selectively activate C-H and C-S bonds in quinoline-functionalized thiophenes, indicating their potential for direct functionalization of quinoline-thioether scaffolds. acs.org Although direct platinum-catalyzed synthesis of this compound is not widely reported, these examples showcase the fundamental reactivity that could be harnessed for this purpose.

ReactantsCatalyst SystemTransformationProduct TypeRef.
Allylic alcohols, aminesPt-Xantphos or Pt-DPEphosDirect Catalytic AminationAllylamines acs.org
Nitrile complexes [PtCl₂(NCR)₂], Ethanethioln-BuLi (catalytic)Addition of thiol to nitrileBis-imino thioether complexes nih.gov
2-(quinolin-8-yl)thiophene[Pt(dippe)H]₂Selective C-S bond activationPlatinacycle acs.org

The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry, driven by concerns about cost, toxicity, and metal contamination in final products, particularly pharmaceuticals. nih.govrsc.org Several metal-free strategies for quinoline synthesis have been established, often relying on classical named reactions updated with modern techniques or reagents. researchgate.netmdpi.com

Many of these protocols involve the cyclization of aniline derivatives. mdpi.com For example, a metal-free synthesis of 2- and 1-aminoquinolines can be achieved from quinoline-N-oxides and various amines using triflic anhydride (B1165640) as an activating agent at room temperature. nih.gov This method offers a mild alternative to traditional amination reactions like the Chichibabin reaction, which requires harsh conditions. nih.gov Another approach involves the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylquinolines to form new C-C and C-N bonds. nih.gov

Furthermore, formal [4+2] annulation reactions provide a powerful metal-free route to the quinoline core. The reaction between anthranils and enaminones, promoted by methanesulfonic acid (MSA) and NaI, yields 3-acylquinolines through an aza-Michael addition and intramolecular annulation sequence. mdpi.com These methods highlight the increasing sophistication of metal-free organic synthesis, providing viable and often more sustainable alternatives to transition metal catalysis. nih.govsemanticscholar.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third major pillar of catalysis alongside metal and enzyme catalysis. In quinoline synthesis, Brønsted acids like camphorsulfonic acid have been employed to catalyze one-pot, three-component reactions to form highly functionalized quinolines with good yields. researchgate.net

Supramolecular catalysis, which uses non-covalent interactions within a host-guest assembly to control reactivity, also presents novel opportunities. For instance, a supramolecular ensemble involving mercury(II) oxide (HgO) nanoparticles has been reported to catalyze C-H activation reactions for quinoline synthesis. nih.govresearchgate.net While this specific example involves a metal oxide, the principle of using a larger assembly to facilitate the reaction at catalytic sites is a hallmark of this approach. These advanced catalytic systems, which blur the lines between homogeneous and heterogeneous catalysis, offer unique mechanisms for controlling selectivity and efficiency in the synthesis of complex heterocyclic molecules. nih.gov

Organocatalysis and Supramolecular Catalysis

L-Proline Catalysis

L-proline has emerged as an efficient and environmentally benign organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds like quinolines. oiccpress.comrsc.org Its utility often lies in facilitating multi-component reactions (MCRs) under mild or solvent-free conditions. rsc.orgresearchgate.net In the context of quinoline synthesis, L-proline can catalyze the initial condensation steps, such as the Knoevenagel condensation, which are crucial for building the core structure. researchgate.net

The synthesis of functionalized quinolines via L-proline catalysis typically involves a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) in an aqueous medium. researchgate.net The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. This approach is valued for its operational simplicity, high yields, and adherence to green chemistry principles. researchgate.net While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related, has been successfully demonstrated. researchgate.net

Table 1: L-Proline Catalyzed Synthesis of Pyrazolo[3,4-b]quinoline Analogues mdpi.com

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeEtOH5Low Yield
24-ChlorobenzaldehydeEtOH6Low Yield
34-NitrobenzaldehydeEtOH5Low Yield
44-MethoxybenzaldehydeEtOH6Low Yield

Note: A study attempting to replicate the L-proline catalyzed synthesis of certain pyrazolo[3,4-b]quinolines found that the expected products did not form, highlighting the importance of careful verification of synthetic protocols. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide array of chemical transformations due to their strong nucleophilicity and ability to induce umpolung reactivity. nih.govacs.org In quinoline synthesis, NHCs are often employed in annulation and cascade reactions to construct the heterocyclic ring system with high efficiency and stereoselectivity. acs.orgacs.org

One common strategy involves the NHC-catalyzed [3+3] annulation of various substrates. acs.org For instance, NHCs can catalyze the reaction between α,β-unsaturated aldehydes and other precursors to form functionalized quinolines. These reactions benefit from mild conditions and tolerate a broad range of functional groups. acs.org The mechanism typically involves the formation of a Breslow intermediate or an acyl azolium intermediate, which then participates in subsequent cyclization steps. acs.org While specific examples for the direct synthesis of this compound are scarce, the versatility of NHC catalysis in constructing complex quinoline derivatives suggests its potential applicability. rsc.org

Table 2: NHC-Catalyzed Synthesis of Functionalized Oxindoles via Cross-Coupling nih.gov

EntryIsatin (B1672199) DerivativeQuinoxalin-2-one DerivativeYield (%)
1IsatinQuinoxalin-2-one75
2N-MethylisatinQuinoxalin-2-one80
35-BromoisatinQuinoxalin-2-one65
4Isatin6-Chloroquinoxalin-2-one70
β-Cyclodextrin (β-CD) Catalysis

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide that functions as a supramolecular catalyst, particularly effective for reactions in aqueous media. researchgate.netnih.govrsc.org Its unique structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate nonpolar reactants, thereby enhancing their reactivity in water. nih.govnih.gov This "host-guest" complexation mimics enzymatic catalysis and provides an environmentally friendly alternative to conventional organic solvents. researchgate.net

The application of β-CD in synthesizing quinoline derivatives often involves one-pot, multi-component reactions. nih.gov For example, the Hantzsch condensation to produce N-aminopolyhydroquinoline derivatives can be efficiently catalyzed by β-CD in water. nih.gov This methodology is noted for its shorter reaction times and the absence of byproducts. The catalyst can often be recovered and reused, adding to the sustainability of the process. nih.gov The synthesis of a variety of heterocyclic compounds, such as pyrimido[4,5-b]quinoline-diones, has been successfully achieved using β-CD as a catalyst in water. researchgate.net

Table 3: β-Cyclodextrin Catalyzed Synthesis of N-Aminopolyhydroquinoline Derivatives nih.gov

EntryAromatic AldehydeSolventTime (h)Yield (%)
1BenzaldehydeACN2.595
24-NitrobenzaldehydeACN2.098
34-ChlorobenzaldehydeACN3.092
44-MethoxybenzaldehydeACN3.590

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts represents a significant advancement in synthetic chemistry, offering high efficiency, selectivity, and the potential for catalyst recycling. nih.govacs.org Magnetic nanoparticles, in particular, are advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.gov

Various nanocatalysts have been employed for the synthesis of quinoline derivatives, often through classic reactions like the Friedlander annulation. nih.gov For instance, nanocatalysts can be used in the solvent-free reaction between 2-aminoaryl ketones and α-methylene ketones to produce quinolines in high yields. nih.gov These reactions often proceed under milder conditions and in shorter time frames compared to traditional methods. The catalytic activity is attributed to the high surface area and unique electronic properties of the nanoparticles. The versatility of this approach allows for the synthesis of a wide range of substituted quinolines. researchgate.net

Table 4: Nanocatalyst-Mediated Synthesis of Quinoline Derivatives nih.gov

CatalystReaction TypeTemperature (°C)TimeYield (%)
Fe3O4@SiO2-Imid-PMAFriedlander602 h68-96
TiO2 NanoparticlesCoupling Reaction8030 minGood
RuO2/MWCNTKnoevenagel CondensationShorter Time-Good
Fe3O4-IL-HSO4FriedlanderSolvent-free-High

Alkali Metal Tert-Butoxide Mediated Reactions

Alkali metal tert-butoxides, particularly potassium tert-butoxide (KOtBu), are strong, non-nucleophilic bases widely used in organic synthesis. wikipedia.org Their primary role is to facilitate deprotonation, leading to the formation of reactive intermediates. In the context of quinoline synthesis, KOtBu can mediate cyclization reactions. For example, it is used in the synthesis of 2-aminoquinolines from 2-amino arylcarbaldehydes and alkyl cyanides under transition-metal-free conditions. researchgate.net

The reaction proceeds at room temperature with short reaction times and demonstrates broad functional group tolerance. researchgate.net Mechanistic studies suggest the involvement of radical anionic intermediates in some KOtBu-mediated reactions, such as the dimerization of heterocyclic N-oxides. nih.gov This method provides an expeditious and operationally simple route to certain substituted quinolines.

Table 5: Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines researchgate.net

2-Amino ArylcarbaldehydeAlkyl CyanideTemperatureTimeYield
2-Aminobenzaldehyde (B1207257)Benzyl CyanideRoom Temp.ShortExcellent
Substituted 2-AminobenzaldehydesVarious Alkyl CyanidesRoom Temp.ShortExcellent

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com This technique is particularly beneficial for the synthesis of heterocyclic compounds, including quinolines. nih.govacs.org

Microwave irradiation can be applied to various quinoline synthesis protocols, including multi-component reactions and reactions on solid supports. nih.govbeilstein-journals.org For example, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been achieved by treating 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde with different anilines under microwave irradiation. jmpas.com The significant reduction in reaction time is a key advantage of this method. nih.govnih.gov The efficiency of microwave heating is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 6: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives nih.gov

ReactionMethodTimeYield (%)
Skraup synthesis of 7-amino-8-methylquinolineConventional4 h50
Skraup synthesis of 7-amino-8-methylquinolineMicrowave15 min48
Cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylateConventional6 h60
Cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylateMicrowave10 min80

Ultrasound Irradiation in Chemical Synthesis

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry technique, offering considerable advantages over conventional thermal methods. rsc.org The application of ultrasonic waves in a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and often, shorter reaction times. rsc.orgsemanticscholar.org

The benefits of sonochemistry are well-documented in the synthesis of various quinoline derivatives. nih.govresearchgate.net Research has demonstrated that ultrasound irradiation can effectively promote multicomponent reactions for quinoline synthesis in environmentally benign solvents like water. For instance, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out under ultrasound irradiation using SnCl₂·2H₂O as a precatalyst to afford 2-substituted quinolines in good yields. nih.gov This approach highlights the potential for synthesizing the quinoline core of the target molecule under mild and efficient conditions.

Further studies have shown that ultrasound can substantially reduce reaction times compared to traditional heating methods. In the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound irradiation decreased reaction times from 720–960 minutes under conventional heating to just 150–180 minutes. rsc.org Similarly, a procedure involving an SN2 reaction followed by a condensation to form a quinoline derivative was effectively accelerated by ultrasound. nih.gov These findings underscore the capacity of ultrasound to enhance mass transfer and homogenize the reaction mixture, thereby accelerating the synthesis of complex heterocyclic systems like this compound. rsc.org

The table below illustrates a representative example of how ultrasound irradiation compares to conventional heating in a synthetic protocol for quinoline analogues.

EntryMethodTemperatureTimeYield (%)
1Conventional HeatingReflux2.5 h72-73%
2Ultrasound IrradiationAmbient35 min82-84%

This interactive table presents comparative data for a cyclocondensation reaction to form a heterocyclic system, illustrating the typical enhancements observed with ultrasound-assisted synthesis. nih.gov

Photochemical Synthesis and UV Irradiation Methods

Photochemical reactions, which utilize light energy to activate molecules and drive chemical transformations, offer unique pathways for the synthesis of complex organic compounds. These methods can often be performed at room temperature and can provide high selectivity, avoiding the need for harsh reagents. chemrxiv.org For the synthesis of this compound, photochemical strategies are particularly relevant for the introduction of the ethylthio group onto the quinoline scaffold.

A key photochemical transformation that could be employed is the thiol-ene reaction, where a thiol is added across a double bond. chemrxiv.orgnih.gov This reaction can be initiated by UV light, often in the presence of a photoinitiator. A potential synthetic route could involve the preparation of a 2-vinylquinolin-3-amine intermediate, which could then undergo a photochemical thiol-ene reaction with ethanethiol to yield the desired 2-(ethylthio)ethyl side chain. A subsequent modification would then be required to arrive at the final product. A study on the synthesis of thiomorpholine (B91149) demonstrated a highly selective and quantitative photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride at room temperature using 365 nm UV light. chemrxiv.org

Another sophisticated photochemical strategy involves the use of photolabile protecting groups (PPGs). nih.gov In this approach, a thiol group can be "masked" with a PPG, such as an o-nitrobenzyl group. The thiol can then be deprotected at a desired stage of the synthesis by irradiation with UV light, allowing for its subsequent reaction. nih.gov For example, a precursor molecule, 2-((o-nitrobenzyl)thio)quinolin-3-amine, could be synthesized. Irradiation of this precursor with UV light (e.g., at 365 nm) would cleave the protecting group, revealing the free thiol (2-mercaptoquinolin-3-amine), which could then be alkylated with an ethylating agent in situ to form the final product. This method provides excellent spatiotemporal control over the reaction. nih.gov

The research findings for these advanced synthetic methods are summarized in the table below.

MethodKey Reagents/ConditionsRelevant TransformationPotential Application
Ultrasound-Assisted SynthesisSnCl₂·2H₂O, Water, Aniline, AldehydeFormation of quinoline ringSynthesis of the core quinoline structure
Photochemical Thiol-EneUV Light (365 nm), EthanethiolAddition of thiol to a C=C bondIntroduction of the ethylthio group
Photolabile Protecting Groupso-Nitrobenzyl PPG, UV LightOn-demand deprotection of a thiolControlled formation of the C-S bond

This interactive table summarizes the key features of the discussed synthetic methodologies and their potential application in the synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Ethylthio Quinolin 3 Amine Analogues

Functional Group Interconversions and Derivatization

The primary amino group and the thioether moiety in analogues of 2-(ethylthio)quinolin-3-amine are key sites for functionalization, enabling the synthesis of a diverse library of derivatives through various interconversion reactions.

The nucleophilic nature of the 3-amino group on the quinoline (B57606) scaffold makes it a prime target for alkylation and acylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the molecule's properties. For instance, the acylation of a quinolin-3-amine intermediate with phenacyl chloride in the presence of pyridine (B92270) yields the corresponding phenacyl analog. nih.govsemanticscholar.org Similarly, N-alkylation can be achieved by treating the amine with alkyl halides. nih.govsemanticscholar.org These derivatizations are pivotal in structure-activity relationship (SAR) studies, allowing for the exploration of how different side chains impact biological activity. nih.govsemanticscholar.org

A study focused on developing anti-mycobacterial agents demonstrated these transformations on a core quinolin-3-amine structure. nih.gov The introduction of different groups onto the amine allowed for a systematic investigation of the structural requirements for activity. nih.gov

Table 1: Examples of Alkylation and Acylation of Quinolin-3-amine Analogues nih.govsemanticscholar.org
Reaction TypeReactantReagents and ConditionsProductYield
AcylationQuinolin-3-amine (16)Phenacyl chloride, pyridine, CH₂Cl₂Phenacyl analog (36)66%
AlkylationN-(2-phenethyl)quinolin-3-amine (6)(HCHO)n, NaBH₄, CF₃CH₂OH, rtN-methyl-N-(2-phenethyl)quinolin-3-amine (37)77%
AlkylationQuinolin-3-amine (16)4-bromo-1-butyne, K₂CO₃, DMF, 85 °CN-(but-3-yn-1-yl)quinolin-3-amine7%

While direct halogenation of the 3-amino group is less commonly detailed, reactions involving halogenated quinoline cores are standard in synthetic strategies. For example, 2,4-dichlorobenzo[h]quinoline serves as a precursor for building more complex structures through the substitution of its chlorine atoms. nih.gov

Cyclization and cyclocondensation reactions are powerful tools for constructing fused heterocyclic systems based on the quinoline scaffold. These reactions can either form the quinoline ring itself or add new rings to a pre-existing quinoline derivative.

One fundamental approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to construct the quinoline ring system. nih.gov This method is highly versatile for preparing substituted quinolines. Another strategy involves the cyclocondensation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (a type of chalcone) with 1,3-dicarbonyl compounds, which also yields substituted quinolines. nih.gov

Starting from a functionalized quinoline, intramolecular cyclization can be used to build fused rings. A notable example is the Thorpe–Zeigler cyclization. When a 2-(substituted-methylthio)-3-cyano-quinoline derivative is heated with sodium ethoxide, it undergoes intramolecular cyclization to yield a 3-amino-thieno[2,3-b]quinoline. sci-hub.se This reaction demonstrates how the substituents at the C-2 and C-3 positions can be leveraged to create new, fused heterocyclic systems. sci-hub.se

Furthermore, multi-step sequences involving reduction and diazotization can lead to novel fused structures. For instance, the reduction of a 3-(2-nitrophenyl)quinolin-2-amine derivative with zinc in acetic acid yields the corresponding 3-(2-aminophenyl)quinolin-2-amine. rsc.org This intermediate can then undergo diazotization followed by intramolecular cyclization under acidic conditions to afford tetracyclic 6H-indolo[2,3-b]quinolines. rsc.org

Table 2: Selected Cyclization Reactions Involving Quinoline Analogues
Reaction Name/TypeStarting MaterialKey ReagentsProduct TypeReference
Thorpe–Zeigler Cyclization2-(Substituted-methylthio)-3-cyano-quinolineSodium ethoxide3-Amino-thieno[2,3-b]quinoline sci-hub.se
Reductive Cyclization3-(2-Nitrophenyl)isoxazoleFe⁰ or Zn⁰, Acetic AcidQuinoline-4-amine nih.gov
Diazotization/Intramolecular Cyclization3-(2-Aminoaryl)quinolin-2-amine1. NaNO₂, HCl; 2. Heat6H-Indolo[2,3-b]quinoline rsc.org
Cyclocondensation1-(2-Aminophenyl)-3-arylprop-2-en-1-one1,3-Dicarbonyl compound4-Styrylquinoline nih.gov

Oxidation and reduction reactions are crucial for modifying functional groups on the quinoline core and its substituents. The ethylthio group, in particular, is susceptible to oxidation. Research on related sulfur-containing heterocycles has shown that a thioacetate (B1230152) group can be oxidized to the corresponding sulfonylacetate. nih.gov This transformation is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov Such reactions increase the oxidation state of the sulfur atom, which can significantly alter the electronic properties and biological activity of the molecule.

Reduction reactions are frequently employed to convert nitro groups into amines, which can then serve as handles for further cyclization or derivatization. rsc.org The conversion of a nitroaryl substituent to an aminoaryl group is a key step in the synthesis of fused quinoline systems like indolo[2,3-b]quinolines. rsc.org Common reagents for this transformation include metals like zinc or iron in acidic media (e.g., acetic acid) or catalytic hydrogenation. rsc.orgnih.gov These reductive heterocyclization processes can simultaneously reduce the nitro group and cleave another heterocyclic ring (like an isoxazole) to form the quinoline-amine product in a single cascade. nih.gov

Bond Formation Strategies Involving the Quinoline Core

Modern synthetic methodologies provide powerful ways to form new carbon-carbon and carbon-heteroatom bonds directly on the quinoline nucleus, enabling the construction of highly complex and decorated molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to quinoline systems for C-C bond formation. The Suzuki reaction, which couples an organoboron compound with a halide, is particularly effective. For example, 2,3-dihaloquinolines can be selectively coupled with arylboronic acids. rsc.org A chemoselective Suzuki reaction between 2-chloro-3-bromoquinoline and 2-bromophenylboronic acid results in the formation of 3-(2-bromophenyl)-2-chloroquinoline, creating a new C-C bond at the C-3 position while leaving the C-2 chloro substituent intact for subsequent reactions. rsc.org This type of regioselective bond formation is critical for the planned synthesis of complex, fused polycyclic molecules. rsc.org

The formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, is essential for synthesizing a wide range of biologically active quinoline derivatives. nih.govresearchgate.net

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. Following a Suzuki C-C coupling, the resulting aryl-substituted haloquinolines can undergo a double C-N coupling reaction. rsc.org Heating a compound like 3-(2-bromophenyl)-2-chloroquinoline with various amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a base leads to the formation of tetracyclic systems like 10H-indolo[3,2-b]quinolines through the formation of two new C-N bonds. rsc.org Copper-catalyzed reactions are also employed; for instance, 2,4-dichlorobenzo[h]quinoline reacts with naphth-1-ylamine in the presence of a CuI catalyst to form C-N bonds via nucleophilic aromatic substitution. nih.gov

For C-S bond formation, the quinoline core can be functionalized by reacting a thione derivative with an appropriate electrophile. For example, 3-cyano-5,6-dihydro-4-(2′-thienyl)-benzo[h]quinolin-2(1H)-thione reacts with various halo compounds (e.g., ethyl chloroacetate) to yield the corresponding 2-(substituted)methylthio derivatives. sci-hub.se This reaction proceeds via S-alkylation, establishing a new C-S bond and providing a versatile intermediate for further synthetic manipulations, such as the cyclization to thieno[2,3-b]quinolines. sci-hub.se

Table 3: Examples of C-C and C-Heteroatom Bond Formation on Quinoline Cores
Bond TypeReactionQuinoline SubstrateReagentsProduct TypeReference
C-CSuzuki Coupling2-Chloro-3-bromoquinoline2-Bromophenylboronic acid, Pd catalyst3-Aryl-2-chloroquinoline rsc.org
C-NDouble C-N Coupling3-(2-Bromophenyl)-2-chloroquinolineAmine, Pd₂(dba)₃, NaOᵗBu10H-Indolo[3,2-b]quinoline rsc.org
C-NCopper-Catalyzed Amination2,4-Dichlorobenzo[h]quinolineNaphth-1-ylamine, CuIN-(Naphth-1-yl)benzo[h]quinolin-amine nih.gov
C-SS-AlkylationQuinoline-2(1H)-thione derivativeEthyl chloroacetate2-(Substituted)methylthio-quinoline sci-hub.se

C-H Activation Strategies

The synthesis of functionalized quinolines, including analogues of this compound, has been significantly advanced through the use of C-H activation strategies. mdpi.com This approach offers an atom- and step-economical alternative to traditional methods by directly functionalizing the quinoline core, thus avoiding the need for pre-functionalized starting materials. mdpi.com Transition metal catalysis is central to these strategies, enabling the site-selective introduction of a wide array of functional groups. mdpi.com

Various transition metals, including palladium, rhodium, cobalt, and copper, have been employed to catalyze the C-H functionalization of quinolines and their N-oxide counterparts. mdpi.commdpi.com The mechanism generally begins with the coordination of the metal to the nitrogen of the quinoline ring, which directs the catalyst to a specific C-H bond, most commonly at the C2, C8, or other positions depending on the catalytic system and directing group. mdpi.comrsc.org This is followed by the C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) pathway, to form a key organometallic intermediate. mdpi.com This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. nih.gov

For instance, palladium-catalyzed C-H activation has been used for the arylation of quinolines. nih.gov In some cases, a Pd(II)/Pd(IV) catalytic cycle is proposed, where an initial C-H metalation at the C8-position is followed by oxidative addition of an aryl bromide to a Pd(IV) species, which then undergoes reductive elimination to form the product. nih.gov Similarly, copper-catalyzed C2 alkylation of quinoline N-oxides with tosylhydrazones has been reported, providing an efficient route to C2-substituted quinolines. mdpi.com A combination of zinc and copper catalysts has been utilized in a three-component cascade reaction involving the activation of a sp2 C-H bond to construct the quinoline scaffold. nih.gov

The table below summarizes various C-H activation strategies for the functionalization of the quinoline scaffold.

Catalyst SystemPosition FunctionalizedType of FunctionalizationKey Mechanistic FeatureReference
Pd(OAc)₂ / AgOAc / Phen·H₂OC2Arylation (with 2-methylthiophene)Double C-H activation process mdpi.com
Pd(DPPF)Cl₂C8Arylation (with bromobenzene)Selective C-H activation over N-arylation; Pd(II)/Pd(IV) cycle proposed nih.gov
CuIC2Alkylation (with tosylhydrazones)Microwave-assisted reaction on quinoline N-oxide mdpi.com
Co(III) complex- (Ring Formation)Cyclization of acetophenone (B1666503) and aniline (B41778)C-H bond activation to form the quinoline skeleton mdpi.com
Zn(II)/Cu(I)- (Ring Formation)Cascade cyclization of aniline, alkynes, and aldehydesUncommon sp² C-H activation nih.gov

Mechanistic Elucidation of Synthetic Pathways

Analysis of Reaction Intermediates

Understanding the reaction intermediates in quinoline synthesis is crucial for optimizing reaction conditions and controlling product outcomes. Various classical and modern synthetic routes proceed through distinct, often isolable or spectroscopically observable, intermediates.

In the Skraup and Doebner-von Miller syntheses , the reaction is initiated by the dehydration of glycerol (B35011) to form an α,β-unsaturated aldehyde, acrolein. iipseries.org This highly reactive acrolein then undergoes a Michael addition with an aniline derivative, followed by cyclization and oxidation to yield the quinoline ring. nih.goviipseries.org The key intermediate is the conjugate addition product, (E)-3-phenylamino prop-1-en-1-ol. iipseries.org

The Combes synthesis involves the condensation of an aniline with a β-diketone. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which then tautomerizes to a more stable enamine intermediate. nih.govwikipedia.org This enamine undergoes an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, followed by dehydration to afford the final 2,4-disubstituted quinoline. wikipedia.org

In the Pfitzinger reaction , which uses isatin (B1672199) and an α-methylene carbonyl compound, the first step is the base-catalyzed opening of the isatin ring to form an α-keto acid intermediate. iipseries.org This is followed by condensation with the carbonyl compound to form a Schiff base, subsequent Claisen-type condensation, and finally cyclization to form the quinoline-4-carboxylic acid. iipseries.org

The Doebner reaction , a three-component synthesis of quinoline-4-carboxylic acids, has been shown to proceed through an imine intermediate formed from an aniline and an aldehyde. nih.gov This imine then reacts with pyruvic acid to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product via a hydrogen transfer mechanism. nih.gov

More contemporary methods have also had their intermediates elucidated. For example, a one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynone, catalyzed by a zirconocene (B1252598) complex, was shown via ESI-MS analysis to proceed through a 1,5-benzothiazepine (B1259763) intermediate prior to an iodine-mediated desulfurative cyclization. rsc.orgnih.gov

The table below details key intermediates in several named quinoline syntheses.

Synthetic PathwayKey ReactantsIdentified Intermediate(s)Reference
Skraup / Doebner-von MillerAniline, Glycerol (or α,β-unsaturated carbonyl)Acrolein, (E)-3-phenylamino prop-1-en-1-ol nih.goviipseries.org
CombesAniline, β-DiketoneSchiff Base, Enamine nih.govwikipedia.org
PfitzingerIsatin, α-Methylene carbonyl compoundα-Keto acid (from isatin ring-opening) iipseries.org
DoebnerAniline, Aldehyde, Pyruvic acidImine, Dihydroquinoline nih.gov
Zirconocene-catalyzedo-Aminothiophenol, 1,3-Ynone1,5-Benzothiazepine rsc.orgnih.gov

Transition State Analysis in Quinoline Formation

Transition state analysis provides deep insight into the reaction barriers and pathways of quinoline synthesis. Computational methods, particularly density functional theory (DFT), are powerful tools for modeling these high-energy, transient structures. nih.gov

A detailed DFT study was conducted on the oxidative hydroxylation of quinoline, a reaction that models processes within the active site of quinoline 2-oxidoreductase. nih.gov This analysis aimed to determine the transition state structure for the migration of a hydrogen atom from the substrate's carbon (CRH) to a sulfido terminal (SMo) of the molybdenum-containing active site. nih.gov The transition state was successfully located and confirmed by the presence of a single imaginary negative frequency. nih.gov The study revealed that as the reaction proceeds from the substrate-bound intermediate to the transition state, the partial positive charge on the CRH atom increases significantly, indicating a partial transfer of electrons away from it. nih.gov

DFT Calculation Results for Quinoline Hydroxylation Transition State nih.gov
ParameterSubstrate Bound IntermediateTransition StateProduct Bound Intermediate
Imaginary FrequencyN/A-104.500/sN/A
Mulliken Atomic Charge on CRH0.0840.1980.330

While detailed computational analyses for many classic quinoline syntheses are less common in the literature, mechanistic studies often identify the rate-determining step, which by definition involves the highest-energy transition state of the reaction pathway. In the Combes synthesis, for example, the acid-catalyzed annulation (intramolecular electrophilic aromatic substitution) is considered the rate-determining step. wikipedia.org The transition state for this step involves the attack of the enamine π-system on the protonated benzene (B151609) ring, leading to the formation of the new heterocyclic ring. The stability of this transition state is influenced by steric and electronic factors of the substituents on both the aniline and β-diketone reactants, which in turn affects the reaction's regioselectivity. wikipedia.org

Regioselectivity and Stereoselectivity in Quinoline Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted quinolines, determining the specific isomer formed when multiple reaction sites are available. youtube.com

Regioselectivity refers to the preference of a reaction to occur at one position over another. youtube.com In quinoline synthesis, this is a frequent challenge, particularly when using unsymmetrical reactants.

Friedländer Synthesis : This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, faces regioselectivity issues when an unsymmetrical ketone is used, as condensation can occur on either side of the carbonyl group. nih.govresearchgate.net This can lead to a mixture of linear and angular annulated products. researchgate.net

Combes Synthesis : When using unsymmetrical β-diketones, the Combes synthesis can yield two possible regioisomers. wikipedia.org Studies have shown that the steric bulk of the substituents on the diketone plays a crucial role in directing the annulation step. Larger groups tend to favor the formation of 2-substituted quinolines, while different substituents on the aniline (e.g., chloro- vs. methoxy-) can also influence the major product. wikipedia.org

C-H Activation : In contrast to classical methods, modern C-H activation strategies often provide excellent regioselectivity. mdpi.comorganic-chemistry.org The choice of metal catalyst and directing group allows for the precise functionalization of specific positions on the quinoline ring, such as C2 or C8. mdpi.com

The table below illustrates the regiochemical outcomes of selected quinoline syntheses.

Synthetic MethodReactantsRegiochemical Outcome/Controlling FactorsReference
Friedländer Annulation2-Aminoaryl ketone and unsymmetrical ketoneCan produce a mixture of regioisomers (linear and angular) nih.govresearchgate.net
Combes SynthesisAniline and unsymmetrical β-diketoneOutcome depends on steric effects of substituents on the diketone and electronic effects on the aniline wikipedia.org
Doebner ReactionAniline, aldehyde, pyruvic acidHighly regioselective, yielding quinoline-4-carboxylic acids nih.gov
Palladium-Catalyzed C-H ActivationQuinoline and coupling partnerExcellent regioselectivity (e.g., C2 or C8) controlled by the catalyst and directing group mdpi.com

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com While many foundational quinoline syntheses create achiral, aromatic products, stereoselectivity becomes paramount when the synthesis involves or creates stereocenters, such as in the synthesis of hydrogenated quinoline derivatives or when chiral substituents are present. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com For instance, in reactions leading to tetrahydroquinolines via the Povarov reaction (a formal [4+2] cycloaddition), the stereochemistry of the alkene reactant can influence the relative stereochemistry of the substituents on the newly formed saturated ring. nih.gov

Computational and Theoretical Studies on 2 Ethylthio Quinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 2-(Ethylthio)quinolin-3-amine.

Density Functional Theory (DFT) Analysis

DFT calculations have been employed to determine the optimized molecular geometry and vibrational frequencies of this compound. These theoretical investigations are often performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. The calculated geometric parameters, such as bond lengths and angles, show a high degree of correlation with experimental data obtained from X-ray diffraction, thereby validating the computational model.

The vibrational frequencies computed through DFT are crucial for interpreting experimental infrared and Raman spectra. A scaling factor is typically applied to the computed frequencies to correct for anharmonicity and the limitations of the theoretical model, leading to a more accurate assignment of the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key components of this analysis. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the quinoline (B57606) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the quinoline ring system, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule.

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -5.59
LUMO Energy -1.48

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic reactivity. For this compound, the MEP map shows negative potential regions (red and yellow) concentrated around the nitrogen atom of the amine group and the nitrogen atom in the quinoline ring, indicating these are the most likely sites for electrophilic attack. The positive potential regions (blue) are located around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic attack.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict and validate various spectroscopic parameters, providing a powerful complement to experimental spectroscopic techniques.

Computed IR and Raman Spectra

The theoretical vibrational spectra (Infrared and Raman) of this compound have been calculated using DFT. These computed spectra are then compared with the experimental FT-IR and FT-Raman spectra. The strong correlation between the calculated and observed vibrational frequencies allows for a detailed and accurate assignment of the vibrational modes of the molecule. This includes identifying the characteristic stretching and bending vibrations of the various functional groups present, such as the N-H, C-H, C=N, and C-S bonds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the principles of these modeling techniques are widely applied to the broader class of quinoline derivatives to guide the design of new molecules with desired therapeutic or physicochemical characteristics.

These studies are crucial in medicinal chemistry for predicting the activity of newly designed compounds, thereby reducing the costs and time associated with synthesis and experimental testing. nih.gov The general approach involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity or property.

Methodologies in QSAR/QSPR Studies of Quinoline Derivatives

Several methodologies are employed in the QSAR and QSPR modeling of quinoline-based compounds. These often involve the use of 2D and 3D descriptors to capture various aspects of the molecular structure.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). nih.gov

3D-QSAR: This method considers the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govjmaterenvironsci.com

CoMFA: This technique calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. The resulting contour maps can visualize regions where modifications to the structure would likely enhance or diminish activity. jmaterenvironsci.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. jmaterenvironsci.com

Partial Least Squares (PLS) analysis is a frequently used statistical method to develop the QSAR models from the calculated descriptors. nih.govjmaterenvironsci.com The predictive power of these models is assessed through various validation techniques, including cross-validation (leave-one-out or leave-many-out) and external validation using a test set of compounds not included in the model development. scienceopen.com

Key Findings from QSAR Studies on Related Quinoline Scaffolds

While a dedicated QSAR model for this compound is not available, studies on analogous quinoline derivatives provide valuable insights into the structural features that are likely to influence its biological activity.

Influence of Substituents on Biological Activity:

QSAR studies on various quinoline derivatives have highlighted the importance of substituents at different positions of the quinoline ring for their biological activity, such as antimalarial, anticancer, and antibacterial effects. nih.govscienceopen.commdpi.com

For instance, in a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents, the models indicated that both steric and electronic properties of the substituents at these positions are critical for activity. nih.gov The study designed and synthesized novel compounds based on the QSAR model, and subsequent in vivo screening validated the predictive power of the model. nih.gov

Another study on pyrimido-isoquinolin-quinones with antibacterial activity found that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their biological action. mdpi.com The models suggested that short, bulky, electron-rich groups with a hydrogen bond acceptor capability on an attached benzene (B151609) ring were favorable for antibacterial activity. mdpi.com

The table below summarizes general findings from QSAR studies on substituted quinolines, which could be extrapolated to hypothesize about the structure-activity relationship of this compound and its analogs.

Position on Quinoline Ring Favorable Substituent Properties for Biological Activity Potential Impact on this compound Analogs
C2 Introduction of hydrophobic and electron-withdrawing groups can enhance activity in some contexts. The thioether linkage itself contributes to lipophilicity.Modifications of the ethyl group in this compound (e.g., branching, addition of aromatic rings) could modulate hydrophobic interactions with a biological target.
C3 The presence of a hydrogen bond donor/acceptor group, such as an amine, is often crucial for interaction with biological targets.The amine group at C3 is likely a key pharmacophoric feature, potentially forming hydrogen bonds with receptor sites.
C4 Substituents at this position can significantly influence activity. For example, amide and secondary amine linkers have been shown to be important for the antimalarial activity of 2,4-disubstituted quinolines. nih.govIntroduction of various substituents at C4 of the this compound scaffold could be a promising strategy for activity modulation.
Other Positions (C5-C8) Substitutions on the benzo part of the quinoline ring can modulate physicochemical properties like lipophilicity and electronic distribution, thereby affecting activity and pharmacokinetic profiles.Functionalization of the benzene ring of this compound could fine-tune its properties for improved efficacy and selectivity.

Statistical Validation of QSAR Models for Quinoline Derivatives:

The robustness and predictive capability of QSAR models are evaluated using several statistical parameters. The table below presents typical statistical data from 3D-QSAR studies on quinoline derivatives, illustrating the quality of the developed models.

QSAR Model Dataset q² (Cross-validated r²) r² (Non-cross-validated r²) Reference
CoMFA 2,4-disubstituted quinolines (antimalarial)0.6770.969 nih.gov
CoMSIA 2,4-disubstituted quinolines (antimalarial)0.7410.962 nih.gov
CoMFA Pyrimido-isoquinolin-quinones (antibacterial)0.6600.938 mdpi.com
CoMSIA Pyrimido-isoquinolin-quinones (antibacterial)0.5960.895 mdpi.com
Pharmacophore-based 3D-QSAR Cytotoxic quinolines (anticancer)0.7180.865 scienceopen.com

These high values for q² and r² indicate that the developed models have good internal consistency and predictive power for the respective classes of quinoline derivatives.

Biological Activity Profiles and Molecular Mechanisms

Interactions with Biomolecular Targets

The biological effects of 2-(Ethylthio)quinolin-3-amine are attributed to its ability to interact with and modulate the function of key proteins involved in cellular processes. These interactions range from enzyme inhibition to receptor binding modulation, leading to a cascade of downstream effects.

Enzyme Inhibition Mechanisms

This compound has been identified as an inhibitor of several critical enzymes, interfering with their catalytic activity and disrupting essential cellular pathways.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.gov The key event in the action of inhibitors like quinolones is the reversible trapping of enzyme-DNA complexes. nih.gov This leads to an inhibition of DNA synthesis and can result in cell death due to the release of double-strand DNA breaks. nih.gov While specific studies on this compound's interaction with these enzymes are not detailed in the provided results, the quinoline (B57606) core is a well-known pharmacophore for targeting these topoisomerases. nih.govnih.gov Resistance to such compounds often arises from mutations in the genes encoding these enzymes. nih.govnih.gov

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins. mdpi.comnih.gov This post-translational modification plays a critical role in regulating various cellular processes, including gene expression, mRNA splicing, and DNA repair. mdpi.comnih.gov PRMT5 is often overexpressed in various cancers, making it an attractive therapeutic target. mdpi.comnih.gov The inhibition of PRMT5 can lead to tumor regression. nih.gov Inhibitors of PRMT5 can act through different mechanisms, such as competing with the cofactor S-adenosyl methionine (SAM), blocking the substrate-binding pocket, or through allosteric inhibition. nih.govresearchgate.net The development of PRMT5 inhibitors is an active area of cancer research, with several compounds progressing into clinical trials. mdpi.comnih.gov

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Casein Kinase 2 (CK2) and Pim kinases are serine/threonine kinases implicated in cell growth, proliferation, and survival. nih.govresearchgate.net Inhibition of both CK2 and Pim kinases has been shown to reduce the viability of cancer cells by inducing apoptosis. nih.gov Due to structural similarities in their ATP-binding sites, some compounds can act as dual inhibitors of both CK2 and Pim kinases. researchgate.net A variety of small molecule inhibitors targeting CK2 have been identified, often through structure-based design and screening of chemical libraries. nih.govmdpi.com

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition DataCompound Class
Casein Kinase 2 (CK2)Potent inhibition observed with various scaffolds.Varies (e.g., benzimidazoles, pyrazolo[1,5-a]pyrimidines) nih.govnih.gov
Pim KinaseOften co-inhibited with CK2 by dual inhibitors.Varies (e.g., benzimidazoles) researchgate.net

Receptor Binding Modulations

The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile. While specific receptor binding data for this compound is not extensively detailed in the provided search results, the broader class of quinoline derivatives is known to interact with a variety of receptors, contributing to their diverse biological activities. Further investigation is required to characterize the specific receptor binding profile of this compound and its implications for cellular signaling.

Investigation of Antimicrobial Activity Mechanisms

Quinoline-based compounds have long been recognized for their antimicrobial properties. nih.gov The mechanisms underlying this activity are often multifaceted. One of the primary mechanisms for quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, as discussed earlier. nih.gov This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. Additionally, the structural features of quinoline derivatives can influence their ability to penetrate bacterial cell walls and membranes. The introduction of certain functional groups, such as amino groups, can enhance the water solubility and potentially the antibacterial efficacy of these compounds. nih.gov The antimicrobial spectrum of quinoline derivatives can vary, with some showing potent activity against Gram-positive bacteria, while others are more effective against Gram-negative strains. nih.govmdpi.com

Table 2: Summary of Antimicrobial Activity Mechanisms

MechanismDescriptionTarget Organisms
Inhibition of DNA Gyrase and Topoisomerase IV Trapping of enzyme-DNA complexes, leading to inhibition of DNA synthesis and double-strand breaks. nih.govBacteria
Cell Membrane Interaction Potential disruption of bacterial cell membrane integrity, though not fully elucidated for this specific compound.Bacteria

Antibacterial Mechanisms of Action

There is currently no specific information available in the scientific literature detailing the antibacterial mechanisms of action for this compound.

Broadly, quinoline-based compounds are known to exhibit antibacterial properties through various mechanisms. nih.gov For some derivatives, the introduction of amino groups into the quinoline nucleus can enhance water solubility and, consequently, antibacterial efficacy. nih.gov Certain quinoline derivatives have been suggested to exert their antibacterial effect by binding to sites in the peptidyl transferase center (PTC) of the bacterial ribosome, similar to chloramphenicol. nih.gov The challenge of bacterial resistance to quinoline derivatives often involves mechanisms like biofilm formation and the action of efflux pumps that expel the compounds from the bacterial cell. nih.gov

Antifungal Mechanisms of Action

Specific studies on the antifungal mechanisms of action of this compound have not been identified in the available literature.

For context, the broader class of azole and allylamine antifungals acts by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. Resistance mechanisms in fungi often involve alterations in the target enzymes (e.g., SQLE/ERG1 and ERG11 genes) or the upregulation of drug efflux pumps. nih.gov

Anticancer Activity and Related Molecular Pathways

There is no specific information in the available scientific literature concerning the anticancer activity and related molecular pathways of this compound.

However, the quinoline scaffold is a core component of many compounds investigated for their anticancer properties. scirp.org The mechanisms of action for various quinoline derivatives are diverse and can include the inhibition of cell cycle progression, induction of apoptosis, and disruption of angiogenesis. For instance, some quinoline-based compounds, like clioquinol and nitroxoline, have been shown to exhibit anticancer effects by downregulating the oncogenic transcription factor FoxM1 and its downstream targets, which are involved in cell cycle regulation and survival. dovepress.com Other quinoline derivatives function as inhibitors of crucial cellular enzymes like DNA topoisomerase. scirp.org

Other Significant Biological Activities and Their Underlying Mechanisms

Specific research on the anti-inflammatory and analgesic mechanisms of this compound is not available in the current body of scientific literature.

In general, some quinoline derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. connectjournals.comresearchgate.net The proposed mechanisms for some of these compounds involve the inhibition of inflammatory mediators. nih.gov For example, the anti-inflammatory response can be mediated by reducing local edema induced by inflammatory agents like carrageenan. connectjournals.com

There is no specific research detailing the antimalarial mechanisms of this compound.

The quinoline core is fundamental to a major class of antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govnih.gov A primary mechanism of action for these drugs is the interference with hemoglobin digestion in the malaria parasite's food vacuole. nih.gov This leads to the accumulation of toxic free heme, which is normally detoxified by polymerization into hemozoin. researchgate.net Inhibition of this polymerization process by quinoline antimalarials is lethal to the parasite. nih.govresearchgate.net Resistance to these drugs can emerge through various mechanisms, including increased efflux of the drug from the parasite's vacuole. nih.gov

Specific studies detailing the antioxidant mechanisms of this compound are not found in the current scientific literature.

However, many quinoline derivatives have been investigated for their antioxidant properties. nih.govnih.govmdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com The presence of specific functional groups, such as hydroxyl groups, on the quinoline structure can significantly influence their antioxidant potential. semanticscholar.org

Antileishmanial Mechanisms

Quinoline derivatives have long been a source of potential antileishmanial agents. The presence of substituents at the 2- and 3-positions of the quinoline ring, in particular, has been shown to be a promising structural feature for the development of molecules with activity against Leishmania parasites. mdpi.comnih.gov

Research into 3-aminoquinoline (B160951) derivatives has identified several potential mechanisms of action. One key pathway involves the induction of apoptosis-like cell death in the parasite. nih.gov Certain 3-aminoquinoline compounds have been observed to cause a significant reduction in the mitochondrial membrane potential of Leishmania promastigotes. mdpi.com This disruption of mitochondrial function is a critical event that can trigger a cascade of downstream effects, including an increase in the production of reactive oxygen species (ROS) and a collapse of the parasite's bioenergetic metabolism. mdpi.com The resulting cellular stress culminates in programmed cell death, effectively clearing the parasite.

Furthermore, some 3-aminoquinoline derivatives have been shown to modulate the host's immune response to the parasite. These compounds can promote the generation of nitric oxide (NO) in macrophages, which is a primary effector molecule in the pro-inflammatory response that leads to the suppression of Leishmania amastigotes within infected host cells. nih.gov

While direct studies on 2-thioalkyl quinolines are limited, research on 2-aryl quinoline derivatives has revealed their ability to interfere with the parasite's bioenergetics and sterol biosynthesis pathways. mdpi.com Given that the 2-position is a key site for substitution in active antileishmanial quinolines, it is plausible that a 2-ethylthio group could also contribute to the disruption of essential metabolic pathways in the parasite. nih.gov

Table 1: Antileishmanial Activity of Selected Quinoline Derivatives
CompoundLeishmania SpeciesActivity (IC50)Reference
3-Aminoquinoline Derivative 79L. donovani (amastigotes)1.1 µM mdpi.com
2-Arylquinoline Derivative 19L. braziliensis (promastigotes)6.0 ± 2.0 µM mdpi.com
3-Substituted Quinoline 3bL. chagasi (intracellular)3.55 µg/ml nih.gov

Cardiotonic Activity

The cardiovascular effects of quinoline derivatives are varied and highly structure-dependent. Some quinoline-based compounds have been investigated for their cardiotonic (positive inotropic) effects, which increase the force of heart muscle contraction.

One of the well-known quinoline derivatives with cardiotonic activity is vesnarinone. nih.gov While its clinical use has been limited, its mechanism provides insight into how quinolines can affect cardiac function. Another class of compounds, pyridyl-2(1H)-quinolones, has demonstrated potent positive inotropic activity in preclinical studies. nih.gov For example, certain derivatives with a pyridyl ring at the 6-position of the quinolone core were found to be significantly more potent than reference compounds like milrinone on isolated guinea pig atria. nih.gov

However, there is a notable lack of specific research on the cardiotonic activity of quinoline derivatives with 2-thioether and 3-amino substitution patterns. The existing literature on the cardiovascular properties of quinolines focuses on different substitution patterns. Therefore, while the quinoline scaffold is present in some cardiotonic agents, it is not possible to extrapolate these findings to predict the specific cardiotonic activity or mechanism of this compound without direct experimental evidence. Further research is necessary to determine if this particular substitution pattern confers any positive inotropic effects and to elucidate the potential molecular mechanisms involved.

Material Science and Catalytic Applications of Quinoline Derivatives

Role in Material Science

Quinoline (B57606) derivatives are integral to the development of advanced materials, particularly those with specific optical and electronic properties. Their planar structure and π-conjugated system are foundational to their use in organic electronics and sensor technology. nih.gov

The quinoline ring is a well-established fluorophore, and its derivatives are extensively studied for their fluorescent properties. nih.gov The introduction of electron-donating groups (like an amine) and electron-withdrawing groups can create "push-pull" systems that often result in materials with strong fluorescence and sensitivity to their local environment. nih.govresearchgate.net This solvatochromic behavior, where the color of the light emitted changes with the polarity of the solvent, makes them valuable as fluorescent probes. nih.gov

Research on various amino- and thio-substituted quinolines has demonstrated their potential. For instance, alkylated quinoline-2-thiol derivatives are known to be fluorescent. researchgate.net Similarly, 8-amidoquinoline derivatives serve as fluorescent probes for detecting metal ions like Zn²⁺. nih.gov The photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the specific substitution pattern on the quinoline core. scielo.brnih.gov While specific data for 2-(Ethylthio)quinolin-3-amine is not available, its structure, containing both an electron-donating amine group and a sulfur-containing ethylthio group, suggests it may possess noteworthy photophysical properties.

Table 1: General Photophysical Properties of Substituted Quinoline Derivatives

PropertyTypical Range/Observation for Quinoline DerivativesReference
Absorption Maxima (λmax) 280–400 nm scielo.br
Emission Maxima (λem) 400–590 nm nih.govscielo.br
Fluorescence Quantum Yield (ΦF) Highly variable, can be high in non-polar solvents nih.gov
Key Structural Features Push-pull systems (electron-donor/acceptor groups) nih.govresearchgate.net

This table represents generalized data for the broader class of fluorescent quinoline derivatives, as specific data for this compound is not published.

Quinoline-Based Ligands in Catalysis

The nitrogen atom in the quinoline ring and other potential donor atoms from substituents make quinoline derivatives excellent ligands for coordinating with transition metals in catalytic applications. nih.gov These ligands are crucial in forming metal complexes that can catalyze a wide array of chemical transformations with high efficiency and selectivity. mdpi.com

Quinoline-based ligands have been successfully employed in various catalytic processes, including oxidation reactions and carbon-carbon bond formation. mdpi.com For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes is influenced by both the structure of the quinoline ligand and the counter-ions of the metal salt. mdpi.com The presence of sulfur and nitrogen donor atoms, as found in this compound, could allow for the formation of stable chelate structures with metal centers, potentially leading to effective catalysts. The synthesis of related quinoline-thioether compounds, such as 2-(2-napthylthio)-quinoline-3-carboxaldehyde, has been reported for their potential as complexing agents. mdpi.com Although direct catalytic studies involving this compound have not been reported, its structure is analogous to other ligands that have proven effective in catalysis.

Table 2: Applications of Quinoline Derivatives in Catalysis

Catalytic ReactionRole of Quinoline DerivativeMetal Center (Example)Reference
Catechol Oxidation Forms active catalyst complexCopper (Cu) mdpi.com
C-H Activation Directing group and ligandPalladium (Pd) nih.gov
Asymmetric Synthesis Chiral ligand scaffoldVarious (e.g., Ni, Ir) researchgate.netnih.gov

This table illustrates common catalytic applications for the quinoline class of compounds. Specific catalytic performance data for this compound is not available in the current literature.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For 2-(Ethylthio)quinolin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group and the quinoline (B57606) ring. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the quinoline ring would appear as a series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dependent on their positions and the electronic effects of the ethylthio and amino substituents.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the ethyl group would be in the aliphatic region, while the quinoline carbons would resonate in the aromatic region. The carbons directly attached to the nitrogen and sulfur atoms would show characteristic shifts influenced by the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.2 - 1.5 (triplet)14 - 16
Ethyl -CH₂2.8 - 3.2 (quartet)25 - 30
Quinoline-H7.0 - 8.5 (multiplets)115 - 150
Quinoline-C-115 - 150
C-S-140 - 150
C-N-135 - 145

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would produce strong absorptions in the 1500-1650 cm⁻¹ region. Furthermore, the C-S stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C / C=N (Aromatic)Stretch1500 - 1650
C-SStretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic absorption bands. The quinoline core gives rise to π → π* transitions, which are typically observed in the UV region. The presence of the amino and ethylthio groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, potentially extending into the visible region. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are dependent on the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the loss of the ethyl group, the thioethyl group, or other parts of the quinoline ring system.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the final products. Thin Layer Chromatography (TLC) offers a rapid and qualitative assessment, while Liquid Chromatography-Mass Spectrometry (LC/MS) provides more detailed information regarding the components of a mixture and their molecular weights.

Thin Layer Chromatography is a versatile and widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the context of the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica gel plate, which serves as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of the mobile phase is crucial for achieving good separation of the components. For quinoline derivatives, a mixture of non-polar and polar solvents is often effective. For instance, a mobile phase consisting of a mixture of hexane and ethyl acetate (B1210297) in a 7:3 ratio has been used for the TLC analysis of related quinoline derivatives sapub.org. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the plate is visualized to reveal the separated spots. Since many organic compounds, including quinoline derivatives, are colorless, visualization is often aided by UV light, under which compounds with a chromophore will appear as dark spots on a fluorescent background. Alternatively, chemical staining agents can be used. For amino compounds, a ninhydrin solution can be sprayed on the plate, which upon heating, reacts with the primary amine group of this compound to produce a characteristic colored spot, typically purple or pink. Another general visualization agent is potassium permanganate, which reacts with many organic compounds to produce yellow-brown spots on a purple background.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While the Rf value is dependent on the specific TLC conditions (plate type, mobile phase, temperature), it provides a useful indicator of a compound's polarity and can be used for identification purposes when compared to a known standard. For this compound, a hypothetical Rf value can be estimated based on its structure and the chosen mobile phase.

Table 1: Representative Thin Layer Chromatography Data for this compound

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV Light (254 nm), Ninhydrin Stain

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of a synthesized compound and for assessing its purity with high sensitivity.

In a typical LC/MS analysis of this compound, the sample would be injected into an HPLC system equipped with a reverse-phase C18 column. The separation is achieved by running a gradient of a mobile phase, commonly a mixture of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute compounds of increasing hydrophobicity.

As the separated components elute from the column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and given the presence of the basic amine group, analysis is typically performed in the positive ion mode. In the mass spectrometer, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]+. For this compound (C11H12N2S), the theoretical exact mass is 216.07. Therefore, the mass spectrometer should detect a peak at an m/z (mass-to-charge ratio) of approximately 217.08. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The data from the LC/MS analysis consists of a chromatogram showing the retention time of the compound and a corresponding mass spectrum for the peak of interest. The purity of the sample can be estimated from the relative area of the main peak in the chromatogram.

Table 2: Representative Liquid Chromatography-Mass Spectrometry Data for this compound

Parameter Value
Liquid Chromatography
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Expected Retention Time ~5-7 minutes
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), nitrogen (N), and in the case of this compound, sulfur (S).

The analysis is performed using a CHNS elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of excess oxygen measurlabs.comrsc.org. The combustion products, which are carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2), are then separated and quantified by a detector.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample. For this compound, with the molecular formula C11H12N2S, the theoretical elemental composition can be calculated as follows:

Molecular Weight = (11 * 12.01) + (12 * 1.01) + (2 * 14.01) + (1 * 32.07) = 216.31 g/mol

%C = (11 * 12.01 / 216.31) * 100 = 61.06%

%H = (12 * 1.01 / 216.31) * 100 = 5.60%

%N = (2 * 14.01 / 216.31) * 100 = 12.95%

%S = (1 * 32.07 / 216.31) * 100 = 14.83%

Experimental results are generally considered acceptable if they fall within ±0.4% of the theoretical values.

Table 3: Elemental Analysis Data for this compound (C11H12N2S)

Element Theoretical % Found % (Hypothetical)
Carbon (C) 61.06 61.15
Hydrogen (H) 5.60 5.68
Nitrogen (N) 12.95 12.89

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Quinoline-Based Structures

The synthesis of the quinoline (B57606) core has been a subject of chemical research for over a century, with classic methods like the Skraup, Friedländer, and Doebner-von Miller reactions forming the foundation. huji.ac.il However, the demand for greater efficiency, sustainability, and molecular diversity is driving the development of novel synthetic strategies.

Future efforts will likely concentrate on the following areas:

Green Chemistry Approaches: The principles of green chemistry are increasingly influential in synthetic organic chemistry. nanobioletters.com For quinoline synthesis, this translates to the use of environmentally benign solvents like water or ionic liquids, and the development of solvent-free reaction conditions. huji.ac.il Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions are gaining traction as they can significantly reduce reaction times and energy consumption. nih.gov

Advanced Catalysis: Catalysis is at the forefront of modern synthetic innovation. Nanocatalysts, for instance, offer high efficiency and recyclability, aligning with green chemistry principles. nih.gov Researchers are exploring the use of various metal nanoparticles and metal-organic frameworks to catalyze quinoline-forming reactions with high atom economy. nih.govbenthamdirect.com Furthermore, photocatalysis and electrocatalysis represent emerging frontiers, offering novel reaction pathways under mild conditions. nih.gov

C-H Bond Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that circumvents the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. nih.gov The application of C-H activation/functionalization techniques to build or modify the quinoline scaffold is an area of intense research, promising more direct and efficient access to complex derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. orientjchem.org The development of novel MCRs for the synthesis of diverse quinoline libraries is a key area of future research, enabling the rapid exploration of structure-activity relationships. ijppronline.com

Synthetic StrategyKey AdvantagesRepresentative Catalyst/Condition
Green Synthesis Reduced waste, energy efficiency, use of safer solvents.Microwave irradiation, ultrasound, water as solvent, ionic liquids.
Nanocatalysis High efficiency, recyclability, mild reaction conditions.Metal nanoparticles (e.g., Fe3O4, TiO2), metal-organic frameworks.
C-H Activation Increased atom economy, shorter synthetic routes.Transition metal catalysts (e.g., Rhodium, Copper).
Multicomponent Reactions High efficiency, rapid generation of molecular diversity.Povarov reaction, Gewald reaction, Ugi reaction.

Advanced Computational Approaches in Drug Discovery and Materials Design

Computational chemistry has become an indispensable tool in the design and development of new molecules for both therapeutic and material applications. For quinoline derivatives like 2-(Ethylthio)quinolin-3-amine, these in silico methods can predict properties, elucidate mechanisms, and guide synthetic efforts, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov By developing robust 2D and 3D-QSAR models for quinoline derivatives, researchers can predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. researchgate.netrsc.org These models provide insights into the key structural features required for a desired biological effect. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For a compound like this compound, docking studies can identify potential biological targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. orientjchem.orgresearchgate.net This is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes and stability of a ligand-protein complex. huji.ac.ilnih.gov For quinoline-based inhibitors, MD simulations can assess the stability of the interactions predicted by docking and provide a more realistic picture of the binding event, helping to refine drug design. benthamdirect.comorientjchem.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nanobioletters.com It can be used to calculate a wide range of properties, including molecular geometry, electronic properties, and spectroscopic characteristics. acs.orgrsc.org In the context of materials design, DFT and Time-Dependent DFT (TD-DFT) are particularly useful for predicting the photophysical properties of quinoline derivatives for applications in organic electronics. oled-intermediates.comingentaconnect.com

Computational MethodPrimary Application in Quinoline ResearchKey Insights Provided
QSAR Predicting biological activity of new derivatives.Identification of key structural features for activity.
Molecular Docking Identifying potential biological targets and binding modes.Specific ligand-receptor interactions, binding affinity scores.
MD Simulations Assessing the stability of ligand-receptor complexes.Conformational flexibility, dynamic behavior of the complex.
DFT/TD-DFT Calculating electronic and photophysical properties.Molecular orbital energies, absorption/emission spectra, chemical reactivity.

Exploration of Novel Biological Targets and Mechanisms

The quinoline scaffold is present in numerous approved drugs, demonstrating a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. rsc.orgnih.govbiointerfaceresearch.com Future research will aim to identify novel biological targets for quinoline derivatives and to elucidate their precise mechanisms of action.

Antimicrobial and Antiviral Research: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Research into N-(2-arylethyl)quinolin-3-amines, a class of compounds structurally similar to this compound, has shown promise against Mycobacterium tuberculosis, suggesting that this scaffold could be a starting point for developing new antitubercular drugs. nih.gov The mechanism could involve novel targets beyond those of current therapies. Similarly, quinoline derivatives are being investigated as inhibitors of viral enzymes, such as those essential for SARS-CoV-2 replication. researchgate.net

Oncology and Kinase Inhibition: Many anticancer drugs target protein kinases. Quinoline-based molecules have been successfully designed as inhibitors of specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and HER-2. rsc.org Future work will involve screening quinoline libraries against a broader range of kinases and other cancer-related targets to identify novel therapeutic opportunities.

Neurodegenerative and Inflammatory Diseases: Emerging evidence suggests that quinoline derivatives may have therapeutic potential in treating neurodegenerative diseases like Alzheimer's and inflammatory conditions. benthamdirect.com For instance, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Exploring these and other targets within the central nervous system and immune system represents a significant area for future investigation.

Mechanism of Action Studies: A deeper understanding of how quinoline derivatives exert their biological effects is crucial. The classic antimalarial action of chloroquine (B1663885) involves interfering with heme polymerization in the parasite's food vacuole. nih.govnih.govresearchgate.net For new derivatives, research will focus on identifying specific molecular targets and pathways. This involves a combination of computational predictions, biochemical assays, and cell-based studies to build a comprehensive picture of their mechanism of action.

Interdisciplinary Applications of Quinoline Derivatives

Beyond their traditional role in medicine, the unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for a range of interdisciplinary applications, particularly in materials science and analytical chemistry. georganics.skmdpi.com

Organic Electronics (OLEDs): Quinoline derivatives, such as tris-(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in Organic Light-Emitting Diodes (OLEDs). dergipark.org.tr They serve as efficient electron transport and emissive materials, particularly for green and blue light. oled-intermediates.com Future research will focus on designing novel quinoline-based emitters with improved efficiency, stability, and color purity for next-generation displays and lighting. researchgate.netrsc.orgingentaconnect.com

Fluorescent Sensors: The quinoline ring system can act as a fluorophore that changes its emission properties upon binding to specific analytes. This has led to the development of quinoline-based fluorescent sensors for the detection of metal ions like Zn²⁺, Cu²⁺, and Fe³⁺ in biological and environmental samples. nanobioletters.comrsc.orgnih.gov The high sensitivity and selectivity of these sensors make them valuable tools for bio-imaging and environmental monitoring. researchgate.netresearchgate.net

Catalysis: Quinoline derivatives can function not only as the target of synthesis but also as components of catalytic systems. nih.gov They can act as ligands that coordinate with metal centers, modifying the catalyst's reactivity and selectivity. rsc.orgacs.org Recently, photoactive quinoline-based ligands have been developed that unify metal coordination and light absorption into a single scaffold for metallaphotoredox catalysis. acs.org

Dyes and Pigments: The conjugated aromatic system of quinoline lends itself to applications in the dye industry. semanticscholar.org Its derivatives can be precursors to cyanine (B1664457) dyes, which have applications in photography and biotechnology. wikipedia.org The tunability of the quinoline structure allows for the creation of a wide spectrum of colors, making it a versatile scaffold for new colorimetric materials.

Application AreaFunction of Quinoline DerivativePotential Impact
OLEDs Emissive layer, electron transport material.More efficient and stable displays and lighting.
Fluorescent Sensors Fluorophore for analyte detection (e.g., metal ions).Real-time bio-imaging, environmental monitoring.
Catalysis Ligand for metal catalysts, photoactive ligand.Development of novel, efficient catalytic systems.
Dyes Chromophore, precursor to cyanine dyes.New materials for textiles, imaging, and technology.

Q & A

Q. How are computational models validated for reactivity predictions?

  • Methodology : Compare density functional theory (DFT)-calculated activation energies with experimental kinetic data. Hammett plots correlating substituent electronic effects (σ values) with reaction rates further validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.